4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid
Description
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C1-C2 (benzene) | 1.39 | XRD |
| C-O (methoxy) | 1.43 | DFT |
| N1-C3 (indole) | 1.38 | XRD |
| Dihedral (indole-benzoic acid) | 75.05 | XRD |
The diphenylmethyl group induces a twisted conformation between the indole and benzoic acid rings, with a dihedral angle of approximately 75°. This steric hindrance prevents π-π stacking interactions but allows for intramolecular C-H···O hydrogen bonding between the indole methyne hydrogen and the methoxy oxygen, stabilizing the conformation.
Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level reveal two stable conformers differing by a 120° rotation of the diphenylmethyl group. The higher-energy conformer (ΔG = 2.3 kcal/mol) exhibits unfavorable steric clashes between ortho-phenyl hydrogens and the indole ring.
Crystallographic Characterization (XRD/Single-Crystal Analysis)
Single-crystal X-ray diffraction studies of analogous compounds provide insights into the packing behavior and intermolecular interactions:
Table 2: Crystallographic Data for Analogous Structures
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 | |
| a, b, c (Å) | 7.12, 9.85, 12.37 | |
| α, β, γ (°) | 90.0, 94.5, 90.0 | |
| Z | 2 | |
| R-factor | 0.041 |
The crystal lattice is stabilized by:
- Carboxylic acid dimerization : O-H···O hydrogen bonds form R₂²(8) motifs between benzoic acid groups.
- C-H···π interactions : Phenyl rings engage in edge-to-face contacts with indole moieties (distance: 3.2–3.5 Å).
- Van der Waals forces : The diphenylmethyl group participates in hydrophobic packing with adjacent aliphatic chains.
Hirshfeld surface analysis indicates that H···H contacts (54.6%) dominate intermolecular interactions, followed by C···H/H···C (29.6%) and O···H/H···O (10.1%) contributions.
Electronic Structure via Computational Modeling (DFT Calculations)
DFT calculations at the ωB97X-D/def2-TZVP level provide detailed electronic characterization:
Table 3: Key Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.82 |
| LUMO Energy | -1.94 |
| HOMO-LUMO Gap | 3.88 |
| Electrostatic Potential (min) | -0.32 e⁻/ų |
The HOMO is localized on the indole π-system and methoxy oxygen lone pairs, while the LUMO resides predominantly on the benzoic acid carboxyl group. This charge separation suggests potential for intramolecular charge transfer upon excitation.
Electrostatic potential maps reveal:
- Strongly negative regions at the carboxylic oxygen atoms (V = -0.32 e⁻/ų).
- Positive potentials at the diphenylmethyl hydrogens (V = +0.18 e⁻/ų).
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between:
- The indole nitrogen lone pair and σ*(C1-N) antibonding orbital (E² = 6.3 kcal/mol).
- Methoxy oxygen lone pairs and adjacent C-H σ* orbitals (E² = 4.1 kcal/mol).
These computational insights align with experimental UV-Vis spectra of analogous compounds, which show absorbance maxima at 290 nm (π→π) and 330 nm (n→π).
Properties
CAS No. |
654069-22-4 |
|---|---|
Molecular Formula |
C30H25NO3 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[(1-benzhydrylindol-3-yl)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C30H25NO3/c1-34-28-19-24(30(32)33)17-16-23(28)18-25-20-31(27-15-9-8-14-26(25)27)29(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-17,19-20,29H,18H2,1H3,(H,32,33) |
InChI Key |
VJVCCXWNVDHBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CC2=CN(C3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Strategic Synthesis
The target compound comprises two distinct subunits:
- 1-(Diphenylmethyl)-1H-indole : A substituted indole core with a bulky diphenylmethyl group at the N1 position.
- 3-Methoxybenzoic acid : A benzoic acid derivative featuring a methoxy group at the meta position.
Synthetic strategies typically involve sequential construction of these subunits, followed by coupling. Key challenges include regioselective functionalization, efficient coupling, and maintaining stereochemical integrity.
Synthesis of the Indole Core
Introduction of the Diphenylmethyl Group
The diphenylmethyl group is introduced via alkylation or lithiation strategies:
Method A: Direct Alkylation of 1H-Indole
1H-Indole reacts with diphenylmethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to form 1-(diphenylmethyl)-1H-indole.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–25°C |
| Yield | 60–75% |
Method B: Lithiation and Alkylation
Lithiation of 1-methylindole with n-BuLi generates a lithio species, which reacts with diphenylmethyl chloride to yield 1-(diphenylmethyl)-1H-indole.
Key Steps :
- Lithiation : n-BuLi in hexane at −78°C.
- Alkylation : Diphenylmethyl chloride in THF at 0°C.
Functionalization at the Indole 3-Position
The 3-position of the indole is activated for further substitution to introduce the benzyl linker.
Lithiation and Bromination
Lithiation of 1-(diphenylmethyl)-1H-indole at the 3-position with n-BuLi, followed by quenching with carbon dioxide or bromine, generates intermediates for coupling.
Example Protocol :
- Lithiation : n-BuLi (1.2 eq) in THF at −78°C.
- Quenching : CO₂ or Br₂ to form 3-carboxyindole or 3-bromoindole.
Synthesis of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is synthesized via nucleophilic substitution or nitro group reduction.
Nucleophilic Substitution
3-Chlorobenzoic acid undergoes methoxylation under high-pressure conditions:
Reaction Scheme :
$$ \text{3-Cl-C}6\text{H}4\text{COOH} + \text{NaOCH}3 \xrightarrow{\Delta, \text{pressure}} \text{3-OCH}3\text{-C}6\text{H}4\text{COOH} $$
Conditions :
| Parameter | Value |
|---|---|
| Base | Sodium methoxide |
| Temperature | 100–130°C |
| Pressure | 0.2–0.8 MPa |
| Yield | 70–85% |
Coupling Strategies
The indole and benzoic acid subunits are coupled via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Nucleophilic Substitution
Suzuki-Miyaura Coupling
Boronic acid derivatives of the indole core are coupled with aryl halides, but this approach is less documented for this specific target.
Deprotection and Final Acid Formation
The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Hydrolysis Protocol :
- Acidic : HCl (2M) in THF/H₂O at reflux.
- Basic : NaOH (1M) in EtOH/H₂O at 60°C.
Optimization and Challenges
| Challenge | Solution |
|---|---|
| Regioselectivity | Directed lithiation (e.g., directing groups) |
| Low coupling yields | Polar aprotic solvents (DMF/DMSO) |
| Diphenylmethyl stability | Low temperatures, inert atmospheres |
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Direct alkylation | 60–75 | High purity, simple steps | Requires anhydrous conditions |
| Lithiation-alkylation | 50–65 | Good regioselectivity | Cryogenic handling needed |
| Nucleophilic substitution | 70–85 | Scalable for benzoic acid | High-pressure equipment |
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The diphenylmethyl group and methoxybenzoic acid moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The target compound shares a benzoic acid backbone with methoxy and indole-based substituents. Key comparisons with analogs include:
Pharmacological Activity
- Receptor Binding : The diphenylmethyl group in the target compound likely enhances histamine receptor (e.g., H1) affinity compared to smaller substituents (e.g., methoxyethyl in ), as bulky groups improve hydrophobic interactions .
- Enzyme Inhibition: Unlike 4-(3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic acid (), which targets Mtb-DHFR, the benzoic acid moiety in the target compound may favor kinase or cyclooxygenase inhibition, though this requires experimental validation.
Physicochemical Properties
- Acidity : The 3-methoxy group on the benzoic acid (pKa ~4.2) may enhance ionization at physiological pH, affecting bioavailability compared to neutral indole derivatives like 3z () .
Biological Activity
4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by an indole moiety linked to a methoxybenzoic acid. Its chemical formula is C₁₈H₁₈N₂O₃, which suggests potential interactions with biological macromolecules.
Research indicates that compounds similar to 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid may interact with various biological pathways, including:
- Protein Degradation Systems : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells, promoting protein homeostasis and potentially counteracting aging processes .
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as cathepsins B and L, which are involved in protein catabolism and have implications in cancer progression .
Biological Activities
The biological activities of 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid can be summarized as follows:
| Activity | Description |
|---|---|
| Antiproliferative | Exhibits inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent. |
| Antioxidant | May protect cells from oxidative stress, contributing to overall cellular health. |
| Enzyme Modulation | Influences the activity of key enzymes involved in metabolic pathways and protein degradation. |
Study 1: Antiproliferative Effects
In a study investigating the antiproliferative effects of benzoic acid derivatives, it was found that compounds exhibiting structural similarities to 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid significantly inhibited the growth of K562 leukemia cells. The results indicated a dose-dependent relationship where higher concentrations led to increased cytotoxicity .
Study 2: Enzyme Activity Modulation
Another study focused on the modulation of cathepsin activity by benzoic acid derivatives. The findings revealed that specific compounds activated both cathepsins B and L, enhancing proteolytic activity in human foreskin fibroblasts. This suggests a potential application in therapies aimed at enhancing protein turnover in age-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
